1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-1H-indazole

Catalog No.
S1962786
CAS No.
1337882-12-8
M.F
C12H13IN2O
M. Wt
328.15
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-1H-indazole

CAS Number

1337882-12-8

Product Name

1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-1H-indazole

IUPAC Name

3-iodo-1-(oxan-2-yl)indazole

Molecular Formula

C12H13IN2O

Molecular Weight

328.15

InChI

InChI=1S/C12H13IN2O/c13-12-9-5-1-2-6-10(9)15(14-12)11-7-3-4-8-16-11/h1-2,5-6,11H,3-4,7-8H2

InChI Key

YUBLZHLSCACZQU-UHFFFAOYSA-N

SMILES

C1CCOC(C1)N2C3=CC=CC=C3C(=N2)I

Canonical SMILES

C1CCOC(C1)N2C3=CC=CC=C3C(=N2)I

1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-1H-indazole, commonly referred to as THPI-Indazole, is a complex organic compound characterized by its unique structure, which features a fused indazole ring and a tetrahydropyran ring. The indazole moiety is substituted at the 3rd position with an iodine atom, while the tetrahydropyran group is linked to the indazole at the 1st position. The molecular formula of this compound is C12H13IN2O, with a molecular weight of approximately 328.153 g/mol .

There is no scientific literature available on the mechanism of action of THPI-Indazole. Indazole derivatives with various substituents have been explored for their potential antibacterial, antifungal, and anti-cancer activities []. However, the specific effects of THPI-Indazole would require experimental investigation.

Potential Applications

1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-1H-indazole (THPI) is an organic molecule containing an indazole ring structure. Indazoles are a class of heterocyclic compounds with various applications in medicinal chemistry. Research suggests THPI may be a valuable intermediate for the synthesis of more complex molecules with potential biological activities [].

While direct studies on the biological activity of 1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-1H-indazole are scarce, indazole derivatives in general have been investigated for their potential antibacterial, antifungal, and anticancer properties. The presence of the tetrahydropyran moiety may enhance its biological profile by improving solubility or bioavailability. Nonetheless, experimental validation is required to determine the specific biological effects of THPI-Indazole.

The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-1H-indazole typically involves several steps:

  • Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of Tetrahydropyran Group: This step often involves protecting groups and subsequent ring closure reactions.
  • Iodination: The introduction of iodine can be accomplished using iodinating agents such as iodine monochloride or potassium iodide under acidic conditions.

These synthetic routes may vary based on starting materials and desired yields .

1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-1H-indazole has potential applications in medicinal chemistry as an intermediate for synthesizing more complex molecules with biological activity. Its structure suggests possible uses in drug development, particularly in creating compounds with antibacterial or anticancer properties .

Several compounds share structural similarities with 1-(Tetrahydro-2H-pyran-2-yl)-3-iodo-1H-indazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazoleContains a nitro groupPotentially enhanced biological activity due to nitro substitution
3-Iodo-6-phenylnitroindazoleSubstituted with a phenyl groupMay exhibit different pharmacological properties due to phenyl presence
3-IodoindazoleLacks tetrahydropyran groupSimpler structure may limit biological interactions

These compounds illustrate how variations in substituents can influence both chemical behavior and potential applications in drug design .

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Dates

Last modified: 04-14-2024

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